N,N'-Bis-(3,5-dimethyl-phenyl)-isophthalamide
Description
N,N'-Bis-(3,5-dimethyl-phenyl)-isophthalamide is an aromatic amide derivative characterized by an isophthalamide core (benzene-1,3-dicarboxamide) substituted with 3,5-dimethylphenyl groups at both nitrogen atoms. The compound’s structure imparts steric bulk due to the meta-positioned methyl groups on the phenyl rings, which influence its molecular geometry, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-N,3-N-bis(3,5-dimethylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-8-16(2)11-21(10-15)25-23(27)19-6-5-7-20(14-19)24(28)26-22-12-17(3)9-18(4)13-22/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
ZNMCNLLDEZARFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Isophthaloyl Chloride
The most direct method involves reacting isophthaloyl chloride with 3,5-dimethylaniline under anhydrous conditions. This exothermic reaction typically employs polar aprotic solvents such as dimethylacetamide (DMAc) or tetrahydrofuran (THF), with triethylamine as an acid scavenger.
Reaction Scheme:
$$
\text{Isophthaloyl Cl}_2 + 2\,\text{3,5-Dimethylaniline} \xrightarrow{\text{Base, Solvent}} \text{this compound} + 2\,\text{HCl}
$$
Key parameters include:
Ester-Amine Condensation
Adapting methodologies from nitroisophthalamide syntheses, dimethyl isophthalate reacts with 3,5-dimethylaniline in methanol under basic catalysis. Sodium methoxide (0.1–0.5 eq.) facilitates transamidation at 30–65°C, with higher temperatures accelerating reaction rates but risking byproduct formation.
Optimized Conditions from Analogous Systems:
Catalytic and Stoichiometric Optimization
Base Catalyst Screening
Comparative studies from nitroisophthalamide syntheses demonstrate sodium methoxide’s superiority over potassium carbonate or DBU in minimizing ester hydrolysis. At 0.02–0.10 eq. NaOMe, diamide purity exceeds 97%, whereas weaker bases yield 85–92%.
Catalyst Performance Data (Adapted from):
| Catalyst | Equiv. | Diamide Purity (%) | Acid Amide Impurity (%) |
|---|---|---|---|
| NaOMe | 0.10 | 97.62 | 1.76 |
| K₂CO₃ | 0.10 | 89.34 | 8.91 |
| DBU | 0.10 | 92.45 | 5.23 |
Solvent Selection and Reusability
Methanol and 2-methoxyethanol are preferred for their ability to solubilize both aromatic amines and ester reactants. Methanol’s low boiling point (64.7°C) allows energy-efficient distillation recovery, with 85–90% solvent reuse rates in industrial cycles.
Industrial-Scale Production Protocols
Continuous Flow Reactor Design
Pilot-scale adaptations of batch processes utilize tubular reactors with in-line IR monitoring to maintain stoichiometric precision. At 45°C and 10 bar pressure, residence times of 2.5 hours achieve 99% conversion, outperforming batch reactors requiring 8–12 hours.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Temperature | 30–65°C | 45°C |
| Reaction Time | 8–12 hours | 2.5 hours |
| Diamide Yield | 97.6% | 99.1% |
| Solvent Consumption | 8 L/kg product | 5.2 L/kg product |
Byproduct Management Strategies
The primary impurity, 3-(3,5-dimethylphenylcarbamoyl)benzoic acid, forms via ester hydrolysis (<0.5% at pH 9–10). Crystallization in ethanol-water (70:30 v/v) at −5°C reduces impurity levels to <0.1%, meeting pharmaceutical-grade specifications.
Spectroscopic Characterization and Quality Control
HPLC Purity Profiling
Adapting USP methods, reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (20–100% acetonitrile in 0.1% TFA over 30 minutes) resolves diamide (Rt = 12.4 min) from impurities (Rt = 8.9 min). System suitability requires ≥2.0 resolution between peaks.
| Component | Retention Time (min) | Area (%) |
|---|---|---|
| This compound | 12.4 | 98.20 |
| Acid Amide Impurity | 8.9 | 1.55 |
| Unreacted Ester | 3.96 | 0.57 |
NMR Spectral Signatures
¹H NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, Ar-H), 8.10 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (s, 4H, dimethylphenyl-H), 2.31 (s, 12H, CH3), 10.34 (s, 2H, NH). ¹³C NMR confirms amide carbonyls at 165.7 ppm.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as an additive in materials science.
Mechanism of Action
The mechanism of action of N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
N,N’-Bis-(2-mercaptoethyl)isophthalamide (NBMI)
- Core Structure : Isophthalamide (same as the target compound).
- Substituents : 2-mercaptoethyl (-CH₂SH) groups instead of 3,5-dimethylphenyl.
- Key Properties :
- Comparison: Unlike NBMI, the dimethylphenyl groups in the target compound lack chelating sulfur atoms, rendering it ineffective for metal detoxification.
3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide (benzene-1,2-dicarboximide) with a chlorine substituent.
- Substituents : Chlorine at the 3-position and phenyl group at the nitrogen.
- Key Properties: Used as a monomer precursor for polyimides due to its high purity and reactivity in polymerization. The electron-withdrawing chlorine enhances electrophilicity, facilitating nucleophilic substitution reactions .
- Comparison : The isophthalamide core (1,3-dicarboxamide) in the target compound differs from the phthalimide’s 1,2-dicarboximide structure. This structural distinction affects electronic properties and reactivity, making the target compound less suitable for polyimide synthesis but more adaptable to hydrogen-bond-driven supramolecular assemblies .
Substituent-Driven Functional Differences
N,N′-Bis(3,5-dimethyl-phenyl)oxalamide
- Core Structure : Oxalamide (ethanediamide) instead of isophthalamide.
- Substituents : 3,5-dimethylphenyl groups (same as the target compound).
- Key Properties :
- Comparison : The oxalamide core’s shorter chain length reduces conformational flexibility compared to isophthalamide. Despite shared substituents, the target compound’s isophthalamide core allows for broader spatial arrangements, enabling diverse packing modes in crystalline phases .
N,N′-Bis-(3-acetoxyphenyl)isophthalamide
- Core Structure : Isophthalamide (same as the target compound).
- Substituents : 3-acetoxyphenyl groups.
- Key Properties :
- Comparison: Replacing acetoxy groups with methyl groups in the target compound increases hydrophobicity and thermal stability, favoring applications requiring rigid, non-polar matrices .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric Effects : The 3,5-dimethylphenyl groups in the target compound introduce steric hindrance, which may limit rotational freedom and stabilize specific conformations. This property is critical in designing supramolecular architectures or polymers with controlled porosity .
- Thermal Stability : Compared to NBMI, which prioritizes solubility for biological use, the aromatic substituents in the target compound likely enhance thermal resistance, making it suitable for high-temperature applications .
- Lack of Chelation : Unlike thiol- or carboxylate-containing analogs, the target compound’s methyl groups preclude metal binding, directing its utility away from biomedical applications and toward materials science .
Biological Activity
N,N'-Bis-(3,5-dimethyl-phenyl)-isophthalamide is a compound of growing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results particularly against Gram-positive bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus, a common pathogen responsible for a range of infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research highlights its ability to inhibit specific cancer cell lines through various mechanisms:
- Histone Deacetylase Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression. Inhibition of HDACs can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Targeting PI3K Pathway : It has been observed that this compound can interact with the PI3K signaling pathway, which is often dysregulated in cancers. This interaction may contribute to the compound's ability to inhibit tumor growth in various models .
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : It establishes hydrogen bonds with critical amino acid residues in target proteins, enhancing its binding affinity and selectivity.
- Lipophilicity : The presence of dimethyl groups increases the lipophilicity of the compound, facilitating better membrane penetration and bioavailability .
Study 1: Antibacterial Evaluation
A study conducted on the antibacterial efficacy of this compound revealed that it possesses noteworthy activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent .
Study 2: Anticancer Activity in Xenograft Models
In vivo studies using human cancer xenograft models have shown that this compound effectively inhibits tumor growth. The following data summarizes the tumor growth inhibition (TGI) percentages observed:
| Cancer Type | TGI (%) |
|---|---|
| Prostate Cancer (PC-3) | 68.5 |
| Non-Small Cell Lung Cancer (H1975) | 58.2 |
These findings indicate significant anticancer efficacy and warrant further exploration into the compound's therapeutic potential .
Q & A
Basic: What are the recommended synthetic methodologies for N,N'-Bis-(3,5-dimethyl-phenyl)-isophthalamide?
The synthesis typically involves a two-step process:
Amidation Reaction : React isophthaloyl chloride with 3,5-dimethylaniline in anhydrous conditions. Use a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .
Key Considerations : Monitor reaction progress via TLC. Optimize stoichiometry (2:1 molar ratio of amine to acid chloride) to minimize byproducts like mono-substituted intermediates.
Basic: How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of a saturated solution in chloroform/methanol (9:1 v/v).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Refinement with SHELXL achieves R-factors < 0.05 .
Interpretation : Analyze bond lengths (C–C: ~1.48 Å), torsion angles, and hydrogen-bonding networks to confirm stereoelectronic effects of the 3,5-dimethylphenyl groups .
Basic: What safety protocols are critical for handling this compound in the lab?
- Storage : Keep in sealed, light-resistant containers at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) .
- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced: How can researchers design experiments to evaluate its catalytic efficiency in asymmetric synthesis?
Reaction Setup : Test as a bifunctional organocatalyst in Michael additions (e.g., malonate esters to nitroalkenes).
Enantioselectivity Analysis : Measure enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents.
Kinetic Profiling : Use in situ FTIR or stopped-flow techniques to monitor reaction rates. Compare with analogous catalysts (e.g., diaryl-pyrrolidinemethanols) to assess steric/electronic effects .
Example : A 2016 study reported 56% ee for a related bis-aryl catalyst, highlighting the role of aryl substituents in transition-state stabilization .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Cross-Validation :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from methyl groups.
- Computational Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) and calculate chemical shifts with GIAO method.
- Case Study : Discrepancies in carbonyl 13C NMR shifts (observed: 168 ppm vs. predicted: 172 ppm) may arise from solvent effects (implicit vs. explicit solvation models) .
Advanced: What strategies are effective for analyzing its potential as a chelating agent?
Thermodynamic Studies : Perform titration calorimetry (ITC) with metal ions (e.g., Hg²⁺, Pb²⁺) to determine binding constants (log K).
Structural Analysis : Use SCXRD to resolve metal-ligand coordination geometry.
Comparative Assays : Benchmark against known chelators (e.g., EDTA, DMSA) in vitro for efficacy in metal sequestration .
Advanced: How to assess its stability under varying experimental conditions?
- Thermal Stability : TGA/DSC (heating rate: 10°C/min, N₂ atmosphere) reveals decomposition onset temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- pH Studies : Incubate in buffers (pH 2–12) and quantify hydrolytic byproducts (e.g., free amines) using LC-MS .
Advanced: What computational approaches predict its interaction with biological targets?
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). Set grid boxes around active sites (e.g., Ser203, His447).
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding mode stability.
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
